molecular formula C18H25N3O2 B7642016 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one

6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one

Numéro de catalogue B7642016
Poids moléculaire: 315.4 g/mol
Clé InChI: CHTFEGAIZHLHIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The purpose of

Mécanisme D'action

The mechanism of action of 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one involves the inhibition of EGFR signaling. This compound selectively targets mutant forms of EGFR, which are commonly found in NSCLC patients. By inhibiting EGFR signaling, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
In addition to its anti-tumor effects, this compound has also been found to have other biochemical and physiological effects. This compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. By inhibiting angiogenesis, this compound can prevent the growth and spread of cancer cells. Additionally, this compound has been found to have a favorable pharmacokinetic profile, which makes it an attractive candidate for further development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one in lab experiments is its selectivity for mutant forms of EGFR. This compound can specifically target cancer cells without affecting normal cells, which reduces the risk of side effects. However, one of the limitations of using this compound in lab experiments is its cost. This compound is relatively expensive, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the research and development of 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one. One of the most promising directions is the development of combination therapies that can enhance the anti-tumor effects of this compound. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound. Another potential direction is the investigation of this compound in other types of cancer, as well as in combination with other treatment modalities such as immunotherapy. Overall, the potential of this compound in the treatment of cancer makes it an exciting area of research with many possibilities for future development.

Méthodes De Synthèse

The synthesis of 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one involves several steps. The first step is the preparation of 6-bromo-2,3-dihydroisoindol-1-one, which is then reacted with 4-(azepan-1-yl)-4-oxobutan-2-ylamine to obtain the final product. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively straightforward process.

Applications De Recherche Scientifique

6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one has been extensively studied for its potential in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical studies and has been found to be effective against tumors that have developed resistance to other EGFR TKIs. In addition to NSCLC, this compound has also been investigated for its potential in the treatment of other types of cancer, including breast cancer and colorectal cancer.

Propriétés

IUPAC Name

6-[[4-(azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13(10-17(22)21-8-4-2-3-5-9-21)20-15-7-6-14-12-19-18(23)16(14)11-15/h6-7,11,13,20H,2-5,8-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTFEGAIZHLHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCCCCC1)NC2=CC3=C(CNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.